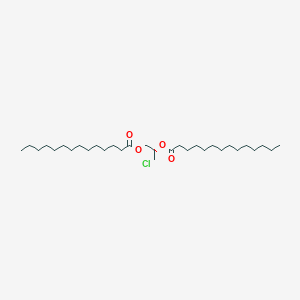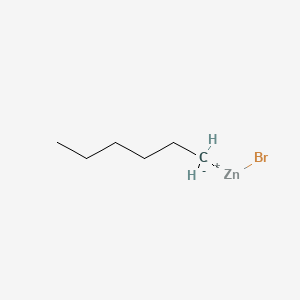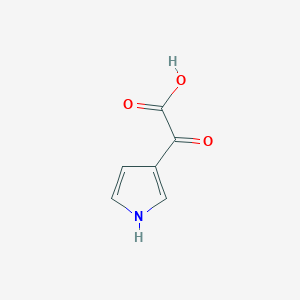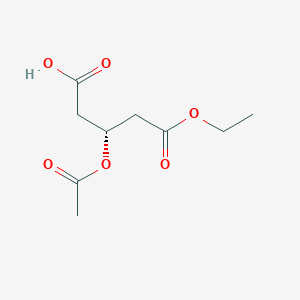
Bis(pentamethylcyclopentadienyl)barium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pentamethylcyclopentadienyl)barium is a compound that is commonly used as an ALD/CVD precursor for depositing Barium-containing thin films . It is also known by other names such as 1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene barium complex, Bis(η5-pentamethylcyclopentadienyl)barium, and Bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)barium .
Molecular Structure Analysis
The molecular structure of Bis(pentamethylcyclopentadienyl)barium is described as a bent sandwich structure where the mean Ba–C distances are 298.7(18) pm and ring centroid–Ba–ring centroid angles are 131° .Physical And Chemical Properties Analysis
Bis(pentamethylcyclopentadienyl)barium is a solid substance with a melting point greater than 300°C . Its molecular formula is [Ba(C5(CH3)5)2] · 2(C4H8O) .科学的研究の応用
ALD/CVD Precursor
“Bis(pentamethylcyclopentadienyl)barium” is commonly used as a precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes . These are techniques used to deposit thin films of materials onto surfaces, and are particularly useful in the fabrication of microelectronics and nanomaterials.
Barium-Containing Thin Film Deposition
This compound is specifically used for depositing barium-containing thin films . Examples of such films include BaTiO3 and BaZrO3 . These materials have interesting properties such as high permittivity and are used in various electronic devices.
Prevention of Carbon Contamination
The cyclopentadienyl groups in “Bis(pentamethylcyclopentadienyl)barium” form weaker bonds with barium but have stronger bonds within the ligand. This helps in preventing carbon contamination of the films during the deposition process .
Production of Luminescent Materials, Superconductors, Dielectrics, and Ferroelectrics
Barium-containing thin films find applications as host lattices for luminescent materials, high-temperature superconductors, high permittivity dielectrics, and ferroelectrics . These materials have wide-ranging applications in various fields, including lighting, power generation and transmission, and electronic devices.
作用機序
Target of Action
Bis(pentamethylcyclopentadienyl)barium is primarily used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes . Its primary targets are the surfaces of substrates where thin films need to be deposited .
Mode of Action
The compound interacts with its targets through a process known as sublimation . Sublimation is the transition of a substance directly from the solid to the gas state, without passing through the liquid state. Bis(pentamethylcyclopentadienyl)barium sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . This allows the compound to deposit onto the substrate surface in a controlled manner .
Biochemical Pathways
These films are used in various applications, including host lattices for luminescent materials, high-temperature superconductors, high permittivity dielectrics, and ferroelectrics .
Pharmacokinetics
It’s important to note that the compound’s volatility and stability under various pressures influence its bioavailability on the substrate surface during the deposition process .
Result of Action
The action of Bis(pentamethylcyclopentadienyl)barium results in the formation of thin films on substrate surfaces . These films have various applications in electronics and materials science, including the creation of high-temperature superconductors and high permittivity dielectrics .
Action Environment
The efficacy and stability of Bis(pentamethylcyclopentadienyl)barium are influenced by environmental factors such as pressure and temperature . The compound sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . Therefore, controlling these environmental factors is crucial for the successful application of Bis(pentamethylcyclopentadienyl)barium in thin film deposition processes .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Bis(pentamethylcyclopentadienyl)barium can be achieved through a metathesis reaction between Bis(pentamethylcyclopentadienyl)zirconium and barium iodide.", "Starting Materials": [ "Bis(pentamethylcyclopentadienyl)zirconium", "Barium iodide" ], "Reaction": [ "Dissolve Bis(pentamethylcyclopentadienyl)zirconium in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Add barium iodide to the solution and stir for several hours at room temperature.", "Filter the resulting solution to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain Bis(pentamethylcyclopentadienyl)barium as a white solid." ] } | |
CAS番号 |
112379-49-4 |
製品名 |
Bis(pentamethylcyclopentadienyl)barium |
分子式 |
C20H30Ba |
分子量 |
407.79 |
同義語 |
Bis(pentamethylcyclopentadienyl)barium |
製品の起源 |
United States |
Q & A
Q1: What is the significance of the crystal structure reported for Bis(pentamethylcyclopentadienyl)barium?
A1: The study presented in the research article describes the first successful X-ray crystal structure determination of an organobarium complex, specifically Bis(pentamethylcyclopentadienyl)barium [(Me5C5)2Ba] []. This is significant because it provided valuable insights into the bonding and structural features of organobarium compounds. The study revealed a novel structure with monomeric bent metallocenes grouped in “quasi-polymeric” chains []. This information is crucial for understanding the reactivity and potential applications of this class of compounds.
Q2: What are the key structural features of Bis(pentamethylcyclopentadienyl)barium based on the X-ray crystallography data?
A2: The X-ray crystallography of Bis(pentamethylcyclopentadienyl)barium revealed a unique structure. The molecule exists as a monomeric bent metallocene with an average barium-carbon (Ba-C) distance of 298.7(18) picometers []. The angle between the ring centroid-barium-ring centroid is 131° []. Furthermore, these bent metallocenes arrange themselves in "quasi-polymeric" chains with the shortest intermolecular Ba-C(methyl) distance being 334.9(5) picometers []. This arrangement sheds light on the packing and potential intermolecular interactions of this compound in the solid state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)
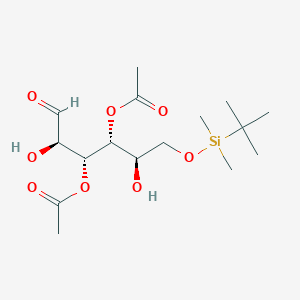
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
